(R)-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate
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Overview
Description
®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate is an organic compound with a complex structure that includes a chiral center, a chloro group, and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate typically involves the reaction of ®-3-chloro-2-aminopropanoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Material: ®-3-chloro-2-aminopropanoic acid
Reagent: Methanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Conditions: Reflux
Industrial Production Methods
In an industrial setting, the production of ®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., ether)
Major Products Formed
Substitution: ®-methyl 3-amino-2-((methoxycarbonyl)amino)propanoate
Hydrolysis: ®-3-chloro-2-((methoxycarbonyl)amino)propanoic acid
Reduction: ®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanol
Scientific Research Applications
®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert various effects.
Comparison with Similar Compounds
Similar Compounds
- ®-methyl 3-chloro-2-aminopropanoate
- ®-methyl 3-bromo-2-((methoxycarbonyl)amino)propanoate
- ®-methyl 3-chloro-2-((ethoxycarbonyl)amino)propanoate
Uniqueness
®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and potential applications. Its chloro group allows for versatile substitution reactions, while the methoxycarbonyl group provides stability and potential for further functionalization.
Properties
IUPAC Name |
methyl (2R)-3-chloro-2-(methoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO4/c1-11-5(9)4(3-7)8-6(10)12-2/h4H,3H2,1-2H3,(H,8,10)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQFGSCTBMRHMW-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCl)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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